Daphmacropodine
Overview
Description
Scientific Research Applications
Daphmacropodine has a wide range of scientific research applications. In chemistry, it is used as a raw material for the synthesis of more complex molecules. In biology and medicine, its antioxidant, antibacterial, antiviral, anti-inflammatory, and anti-tumor properties make it a valuable compound for drug development and therapeutic research .
Preparation Methods
Daphmacropodine is primarily extracted from plants, particularly from the roots of Daphniphyllum oldhami . The extraction process involves using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound is then isolated and purified through various chromatographic techniques .
Chemical Reactions Analysis
Daphmacropodine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the hydroxyl or acetate groups on the molecule.
Mechanism of Action
The mechanism of action of Daphmacropodine involves its interaction with various molecular targets and pathways. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress . The antibacterial and antiviral activities are likely due to its ability to disrupt microbial cell membranes and inhibit viral replication . The anti-inflammatory and anti-tumor effects are mediated through the modulation of inflammatory pathways and the inhibition of tumor cell proliferation .
Comparison with Similar Compounds
Daphmacropodine is part of the Daphniphyllum alkaloid family, which includes other compounds such as secodaphniphylline, deoxycalyciphylline B, and daphmanidin A . Compared to these similar compounds, this compound is unique due to its specific structural features and diverse biological activities . While other Daphniphyllum alkaloids also exhibit biological activities, this compound’s combination of antioxidant, antibacterial, antiviral, anti-inflammatory, and anti-tumor properties makes it particularly valuable for research and therapeutic applications .
Properties
IUPAC Name |
[7-hydroxy-1,5-dimethyl-8-[2-(1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl)ethyl]-6-oxabicyclo[3.2.1]octan-2-yl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H51NO4/c1-19(2)22-10-14-28(4)21-9-16-31-13-7-8-24(31)32(28,26(22)33(31)18-21)17-11-23-29(5)15-12-25(36-20(3)34)30(23,6)27(35)37-29/h19,21-27,35H,7-18H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDMEBFUPVLRNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2(C3CCC45CCCC4C2(C1N5C3)CCC6C7(CCC(C6(C(O7)O)C)OC(=O)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H51NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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